![molecular formula C19H20N2O3S B2691302 Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 434294-34-5](/img/structure/B2691302.png)
Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups and rings, which would further influence its properties and reactivity.
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It’s possible that such reactions could be used in the synthesis or modification of this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including its functional groups and the nature of its rings. For example, the presence of the quinoline moiety could impart aromaticity and influence its reactivity .
Scientific Research Applications
Catalysis and Organic Synthesis
Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate can serve as a valuable building block in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation (the removal of the boron moiety) remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This opens up new possibilities for creating complex molecules, including natural products and pharmaceutical intermediates.
Anti-Inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties. Although specific studies on this compound are scarce, its structural features suggest potential anti-inflammatory effects. Further investigation is warranted to explore its activity in relevant models .
Anti-HIV-1 Agents
Indole derivatives, which share some structural similarities with our compound, have been studied as anti-HIV-1 agents. Molecular docking studies have shown promising results for certain indolyl derivatives. While direct evidence for our compound is lacking, it might be worth exploring its potential in this context .
Antibacterial Agents
Furan derivatives have attracted attention due to their antibacterial properties. Although not directly studied, the presence of furan and quinoline moieties in our compound suggests potential antibacterial activity. Investigating its effects against specific bacterial strains could yield interesting results .
Hydromethylation Reactions
The radical-based hydromethylation sequence enabled by protodeboronation of alkyl boronic esters offers a valuable transformation. By pairing this reaction with a Matteson–CH₂–homologation, it becomes possible to achieve formal anti-Markovnikov alkene hydromethylation. This synthetic strategy has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility in complex molecule synthesis .
Total Synthesis of Natural Products
The protodeboronation method has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intricate structures, and our compound’s role in their synthesis highlights its versatility and potential in total synthesis endeavors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-9-24-19(22)17-16(20)15-14(13-8-5-10-23-13)11-6-3-4-7-12(11)21-18(15)25-17/h5,8,10H,2-4,6-7,9,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAVCFYOZTJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

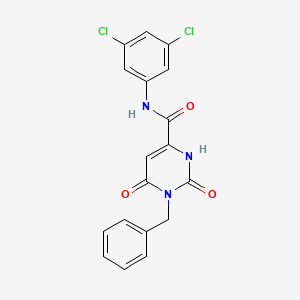
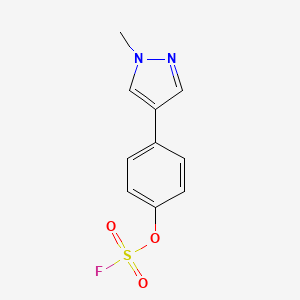
![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)

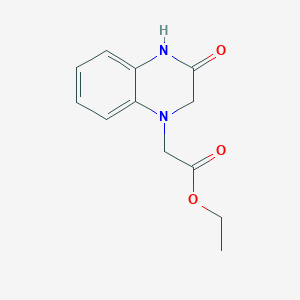
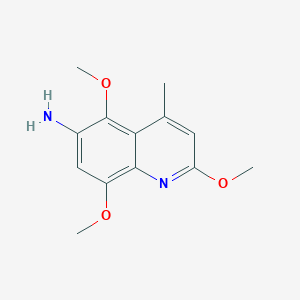
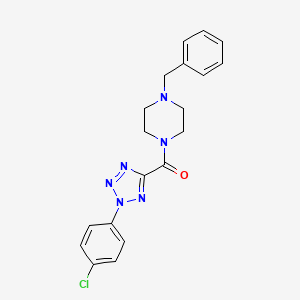
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2691239.png)
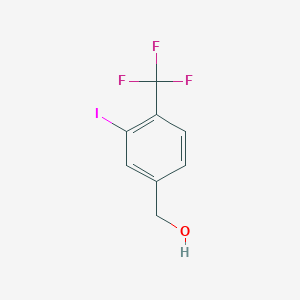
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)
